molecular formula C9H4FNO4 B13656057 7-Fluoro-2,3-dioxoindoline-6-carboxylic acid

7-Fluoro-2,3-dioxoindoline-6-carboxylic acid

Cat. No.: B13656057
M. Wt: 209.13 g/mol
InChI Key: BPMXVKIOASGCDM-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dioxoindoline-6-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3-dioxoindoline-6-carboxylic acid typically involves the fluorination of indole derivatives. One common method includes the electrophilic fluorination of N-acylindole using reagents such as trifluoromethyl hypofluorite in a solvent like chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further treated with potassium hydroxide in methanol to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dioxoindoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states of the indole ring.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield hydroxyindoline derivatives.

Scientific Research Applications

7-Fluoro-2,3-dioxoindoline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dioxoindoline-6-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2,3-dioxoindoline-6-carboxylic acid is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological interactions. This fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H4FNO4

Molecular Weight

209.13 g/mol

IUPAC Name

7-fluoro-2,3-dioxo-1H-indole-6-carboxylic acid

InChI

InChI=1S/C9H4FNO4/c10-5-3(9(14)15)1-2-4-6(5)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13)

InChI Key

BPMXVKIOASGCDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)C(=O)O

Origin of Product

United States

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